3-(phenylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide
CAS No.: 6408-77-1
Cat. No.: VC10415794
Molecular Formula: C20H24N2O3S2
Molecular Weight: 404.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6408-77-1 |
|---|---|
| Molecular Formula | C20H24N2O3S2 |
| Molecular Weight | 404.6 g/mol |
| IUPAC Name | 3-phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide |
| Standard InChI | InChI=1S/C20H24N2O3S2/c23-20(13-16-26-18-7-3-1-4-8-18)21-17-9-11-19(12-10-17)27(24,25)22-14-5-2-6-15-22/h1,3-4,7-12H,2,5-6,13-16H2,(H,21,23) |
| Standard InChI Key | ZHAYVZGHLVKNNP-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3 |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3 |
Introduction
3-(phenylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is a complex organic compound featuring a phenylsulfanyl group, a piperidin-1-ylsulfonyl group, and a propanamide backbone. This compound is of significant interest in scientific research, particularly in the fields of chemistry and medicinal chemistry, due to its unique structural properties and potential biological activities.
Synthesis Methods
The synthesis of 3-(phenylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide typically involves multiple steps:
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Formation of the phenylsulfanyl intermediate: This involves the reaction of a phenylsulfanyl halide with a suitable nucleophile under controlled conditions.
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Introduction of the piperidin-1-ylsulfonyl group: This step involves the sulfonylation of a piperidine derivative, often using sulfonyl chlorides in the presence of a base.
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Coupling of intermediates: The final step involves the coupling of the phenylsulfanyl intermediate with the piperidin-1-ylsulfonyl intermediate under appropriate conditions to form the desired propanamide compound.
Biological Activity and Potential Applications
This compound has shown potential in various biological activities, including:
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Enzyme Inhibition: It may inhibit specific enzymes involved in cancer cell proliferation and survival, such as matrix metalloproteinases (MMPs).
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Cell Cycle Arrest: Studies indicate it can induce cell cycle arrest in cancer cells, leading to apoptosis.
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Antioxidant Activity: The phenylsulfanyl group contributes to its antioxidant properties, helping mitigate oxidative stress within cells.
These properties make it a valuable molecule for research in medicinal chemistry, particularly in the development of anticancer agents.
Comparison with Similar Compounds
3-(phenylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide is distinct from other compounds due to its unique combination of functional groups. Similar compounds, such as sulfonamides and boronic acids, may share some structural features but lack the specific combination of phenylsulfanyl and piperidin-1-ylsulfonyl groups found in this compound.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-(phenylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide | Phenylsulfanyl, piperidin-1-ylsulfonyl | Enzyme inhibition, cell cycle arrest, antioxidant |
| 3-(piperidin-1-ylsulfonyl)phenylboronic acid | Piperidin-1-ylsulfonyl, boronic acid | Potential in medicinal chemistry, specific biological activities not detailed |
| N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides | Pyrazolo[3,4-b]pyrazin-6-yl, sulfonamide | Modulation of protein kinase activity, potential in treating degenerative joint disorders |
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